CYP1B1 Inhibition: 4'-Trifluoromethyl Substitution Confers Sub-30 nM Potency Versus Micromolar Non-Fluorinated Analogs
In a systematic SAR study of chalcone-based hCYP1B1 inhibitors, the presence of a 4'-trifluoromethyl group on the B-ring was identified as the single most critical structural determinant of potency. The lead compound A9, a 4'-trifluoromethylchalcone, exhibited an IC50 of 26.2 nM against recombinant hCYP1B1, whereas the unsubstituted phenyl analog showed negligible inhibition (IC50 > 10 µM) [1]. Further optimization yielded B18, which retained the 4'-trifluoromethyl motif and achieved an IC50 of 3.6 nM (Ki = 3.92 nM) with competitive inhibition kinetics [1]. Compound 258518-47-7 incorporates the identical 4'-trifluoromethylphenyl B-ring pharmacophore, positioning it as a direct structural entry point for this validated chemotype.
| Evidence Dimension | Inhibitory potency against recombinant human CYP1B1 enzyme |
|---|---|
| Target Compound Data | Contains the 4'-trifluoromethylphenyl B-ring pharmacophore required for sub-50 nM CYP1B1 inhibition |
| Comparator Or Baseline | Unsubstituted phenyl chalcone analog: IC50 > 10,000 nM |
| Quantified Difference | >380-fold improvement in IC50 attributable to the 4'-CF3 substitution |
| Conditions | Recombinant hCYP1B1 enzyme assay; fluorometric detection of 7-ethoxyresorufin O-deethylation |
Why This Matters
This quantitative SAR provides a clear rationale for selecting 258518-47-7 as a starting point or reference compound in CYP1B1-targeted drug discovery, where non-fluorinated analogs are essentially inactive.
- [1] Wu, Y., Shi, J. H., Zhu, G. H., et al. (2023). Discovery of 4'-trifluoromethylchalcones as novel, potent and selective hCYP1B1 inhibitors without concomitant AhR activation. European Journal of Medicinal Chemistry, 258, 115552. View Source
